![molecular formula C19H19F3N6O B5536975 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of chemicals that are being explored for their unique molecular structures and potential applications in various fields. The specific compound has been synthesized and characterized in several studies.
Synthesis Analysis
- Dolzhenko et al. (2006) described the synthesis of related pyrimidine compounds, which could offer insights into the synthetic pathways for the compound (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
- The study by Deng et al. (2010) examined the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, which is relevant to understanding the molecular structure of our compound (Deng, Cao, Cai, Li, & Chen, 2010).
Chemical Reactions and Properties
- Balewski and Kornicka (2021) synthesized a guanidine derivative with a complex structure, providing insights into the chemical reactivity of similar compounds (Balewski & Kornicka, 2021).
Physical Properties Analysis
- The crystal structure and intermolecular interactions, as discussed in studies like that of Hu, Zhu, and Chen (2007), are crucial for understanding the physical properties of such compounds (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
- Jismy et al. (2019) explored fluoromethylated imidazo[1,2-a]pyrimidines, which could provide valuable information on the chemical properties of our compound, especially regarding its trifluoromethyl group (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
Research on novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the broader class of chemicals related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide. These compounds were synthesized and screened for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimycobacterial Activity
Another study focused on the design, synthesis, and evaluation of imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity. This work highlights the potential of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in treating tuberculosis, particularly drug-resistant strains, offering a new direction for further structure-activity relationship (SAR) studies (Lv et al., 2017).
Cardiac Electrophysiological Activity
Compounds with a 1H-imidazol-1-yl moiety, similar to the compound , have been investigated for their cardiac electrophysiological activity. These studies suggest that such compounds can exhibit class III electrophysiological activity, indicating their potential in treating arrhythmias (Morgan et al., 1990).
Antibacterial and Antioxidant Activity
A series of compounds including 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines were synthesized and evaluated for their antibacterial and in vitro antioxidant activities. Such research underscores the versatility of compounds structurally related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide in developing new therapeutic agents (Maheswaran et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-6-7-24-18(29)14-4-3-5-15(8-14)19(20,21)22/h3-5,8-11H,6-7H2,1-2H3,(H,24,29)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUYCZJUVILHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.